Cycloaspeptide A is a cyclic pentapeptide first isolated from the fungus Aspergillus sp. NE-45. [] It belongs to the cycloaspeptide family, a group of naturally occurring cyclic peptides characterized by the presence of an anthranilic acid residue and N-methylated amino acids. [] Cycloaspeptide A is distinguished by its specific amino acid sequence and modifications, including the presence of N-methylated phenylalanine and tyrosine residues.
Cycloaspeptide A has been isolated from various fungal species, including Penicillium janczewskii, [] Penicillium jamesonlandense, [] Penicillium soppii, [] Penicillium lanosum, [] Penicillium ribeum, [] Isaria farinosa, [, , ] and Penicillium virgatum. [] This suggests a potentially widespread distribution of this compound within the fungal kingdom and highlights the diverse metabolic capabilities of these organisms.
Cycloaspeptide A is a novel cyclic pentapeptide characterized by the presence of an anthranilic acid residue and two N-methyl amino acid residues. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in the context of antimicrobial and antimalarial effects. Cycloaspeptide A was first isolated from the fungal strain Penicillium species, specifically Penicillium jamesonlandense, which highlights its natural origin and significance in the realm of fungal metabolites .
Cycloaspeptide A belongs to a class of compounds known as cyclic peptides, which are characterized by their cyclic structure formed through amide bonds between amino acids. These compounds are primarily derived from fungi, with a diverse array of cyclic peptides being reported from various fungal genera. Cycloaspeptides, including cycloaspeptide A, represent a subset of these cyclic peptides, distinguished by their specific amino acid composition and structural features .
The synthesis of cycloaspeptide A can be approached through both natural extraction from fungal sources and synthetic methodologies. Natural extraction involves culturing the producing fungal strain under controlled conditions, followed by solvent extraction and purification techniques such as high-performance liquid chromatography (HPLC). Synthetic routes often employ solid-phase peptide synthesis or solution-phase peptide elongation methods, utilizing protective groups to prevent unwanted reactions during the synthesis process .
For instance, in one study, cycloaspeptide A was synthesized using a combination of linear peptide synthesis followed by cyclization techniques. The use of coupling reagents such as 1-Hydroxybenzotriazole and bases like pyridine facilitated the formation of the cyclic structure while minimizing racemization during the coupling reactions .
The molecular formula for cycloaspeptide A is , indicating a complex structure with multiple functional groups. The compound exhibits a high degree of unsaturation, characterized by an index of hydrogen deficiency of 14. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure. Notably, cycloaspeptide A features seven methyl groups, three N-H protons, four methylenes, seven methines, two phenyl groups, and five carbonyls .
The presence of N-methylated amino acids contributes to the stability and bioactivity of cycloaspeptide A. The cyclic nature of the compound enhances its conformational rigidity compared to linear peptides, potentially influencing its interaction with biological targets.
Cycloaspeptide A can undergo various chemical reactions typical for cyclic peptides, including hydrolysis under acidic or basic conditions, which can lead to the cleavage of peptide bonds. Furthermore, modifications such as methylation or acylation can be applied to alter its biological activity or enhance solubility. The stability of cycloaspeptide A is generally attributed to its cyclic structure, which provides resistance against enzymatic degradation compared to linear peptides .
Cycloaspeptide A is typically isolated as a clear solid with notable solubility in organic solvents such as dimethyl sulfoxide and methanol. Its melting point and stability under various pH conditions are yet to be fully characterized but are crucial for understanding its storage and application requirements.
The chemical properties include susceptibility to hydrolysis under extreme pH conditions and potential reactivity with electrophiles due to the presence of nucleophilic sites within its structure. The stability profile suggests that cycloaspeptide A may be suitable for formulation in pharmaceutical applications where controlled release is desired .
Cycloaspeptide A has promising applications in medicinal chemistry due to its biological activities. Research indicates potential uses in developing new antimicrobial agents or antimalarial drugs based on its structural analogs. Additionally, studies exploring its role in cancer therapy are underway, given the increasing interest in cyclic peptides as therapeutic agents targeting specific cellular pathways .
Cycloaspeptide A is a cyclic pentapeptide (anthranilic acid-l-alanine-N-methyl-l-phenylalanine-N-methyl-l-leucine-l-tyrosine) produced by Penicillium species, including P. soppii and P. jamesonlandense. Its biosynthesis follows a noncanonical nonribosomal peptide synthetase (NRPS) pathway characterized by minimalistic machinery and trans-acting enzymes [1] [5].
The cycloaspeptide NRPS (e.g., PscyB in P. soppii) comprises five linear modules, each activating and incorporating a specific residue. Unlike typical bacterial NRPSs, it lacks embedded methylation domains. Key domain architecture features include:
Table 1: Modular Organization of Cycloaspeptide NRPS
Module | Position | A-Domain Substrate | Domain Architecture | Key Features |
---|---|---|---|---|
1 | p1 | Anthranilic acid | C*-A-T | Gly¹ in A-domain code; anthranilate specificity |
2 | p2 | l-Alanine | C-A-T | Standard alanine activation |
3 | p3 | l-Phenylalanine | C-A-T | 80% similarity to Module 5 A-domain |
4 | p4 | l-Leucine | C-A-T | Accepts N-methyl-l-leucine |
5 | p5 | l-Tyrosine/l-Phe | C-A-T-CT | CT domain with SHXXXDXXS/T cyclization motif |
A standalone N-methyltransferase (N-MeT), encoded by a gene adjacent to the NRPS (PscyA in P. soppii), methylates free amino acids prior to incorporation:
Table 2: Impact of N-MeT on Cycloaspeptide Production
Strain/Condition | Cycloaspeptide A Yield | Cycloaspeptide E Yield | Key Observations |
---|---|---|---|
Wild-Type P. soppii | High | Low (trace) | Natural methylation by N-MeT |
ΔPscyA Mutant | Undetectable | Undetectable | Loss of methylation capability |
ΔPscyA + N-Me-l-Phe | Partial restoration | >20-fold increase | Module 3 substrate rescue |
ΔPscyA + N-Me-l-Leu | Partial restoration | Moderate increase | Module 4 substrate rescue |
The terminal CT domain catalyzes peptide cyclization:
Genome mining of P. soppii and P. jamesonlandense using AntiSMASH revealed:
Table 3: Cycloaspeptide Biosynthetic Gene Cluster (BGC) Components
Gene Locus (P. soppii) | Predicted Function | Domain/Features | Role in Biosynthesis |
---|---|---|---|
PscyA | N-Methyltransferase | SAM-binding motif | Methylates Phe/Leu substrates |
PscyB | 5-module NRPS | A-T-C/A-T-C/A-T-C/A-T-C/A-T-CT | Peptide assembly and cyclization |
SAPIO_CDS1828 (adjacent) | Zn₂Cys₆ transcription factor | DNA-binding domain | Cluster regulation |
SAPIO_CDS1819 (sc038) | Aminotransferase | Pyridoxal phosphate-binding site | Precursor synthesis? |
Despite cycloaspeptides being reported in Aspergillus, Penicillium, Trichothecium, and Isaria, BGC identification faces hurdles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7